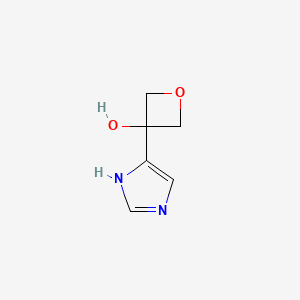![molecular formula C11H15NO2 B8641142 (S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B8641142.png)
(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine
概要
説明
3,4-Dimethoxy-N-methylbicyclo[420]octa-1,3,5-trien-7-amine is a chemical compound with the molecular formula C11H15NO2 It is characterized by a bicyclic structure with methoxy groups at positions 3 and 4, and a methylamine group at position 7
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of methoxy groups: Methoxylation reactions are employed to introduce methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.
化学反応の分析
Types of Reactions
3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated bicyclic compounds.
科学的研究の応用
3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- **3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine
- **(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane
- **(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-carboxylic acid N-methyl-amide
Uniqueness
3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to its specific substitution pattern and the presence of both methoxy and methylamine groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
3,4-dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine |
InChI |
InChI=1S/C11H15NO2/c1-12-9-4-7-5-10(13-2)11(14-3)6-8(7)9/h5-6,9,12H,4H2,1-3H3 |
InChIキー |
ZDZHWEZKMRRZHH-UHFFFAOYSA-N |
正規SMILES |
CNC1CC2=CC(=C(C=C12)OC)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-[3-(1H-imidazol-1-yl)propyl]octanamide](/img/structure/B8641136.png)
![5-(3-Methoxy-2-methylphenyl)-6-oxa-4-azaspiro[2.4]hept-4-en-7-one](/img/structure/B8641139.png)



